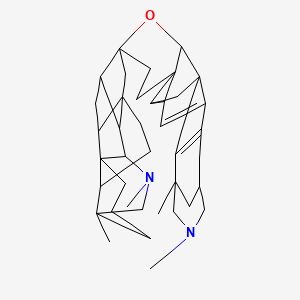
Staphidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Staphidine is a bis-diterpene alkaloid of the atisane type, found in the tissues of Delphinium staphisagria in the larkspur family (Ranunculaceae) . It is known for its complex structure and significant biological activities. The compound is closely related to other alkaloids such as staphimine and staphinine, which are also found in the same plant species .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of staphidine involves multiple steps, starting from simpler diterpene precursors. The synthetic route typically includes cyclization, oxidation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations.
Industrial Production Methods
Industrial production of this compound is less common due to its complex structure. extraction from natural sources, such as Delphinium staphisagria, remains a viable method. The extraction process involves solvent extraction, purification through chromatography, and crystallization to obtain pure this compound.
化学反応の分析
Types of Reactions
Staphidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
科学的研究の応用
Staphidine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and interactions with herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pesticides and other agrochemicals.
作用機序
The mechanism of action of staphidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the biological context, but common targets include enzymes involved in inflammation and cell proliferation.
類似化合物との比較
Staphidine is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include:
Staphimine: Another bis-diterpene alkaloid with similar structural motifs but different biological activities.
Staphinine: Shares structural similarities with this compound but has distinct pharmacological properties.
Aconitine: Found in the genus Aconitum, it has a different mechanism of action and toxicity profile compared to this compound.
This compound’s uniqueness lies in its specific combination of structural complexity and biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
59588-15-7 |
|---|---|
分子式 |
C42H58N2O |
分子量 |
606.9 g/mol |
IUPAC名 |
5,5',7,7'-tetramethylspiro[20-oxa-7-azaheptacyclo[13.6.1.15,9.01,12.04,11.014,16.016,21]tricosa-4(11),12-diene-19,12'-7-azahexacyclo[9.6.2.01,8.05,17.09,14.014,18]nonadecane] |
InChI |
InChI=1S/C42H58N2O/c1-36-8-5-9-42-32(36)7-11-39-21-40(25(16-33(39)42)15-30(39)34(42)44(4)23-36)12-13-41-29-17-28-26-14-24-18-37(2,22-43(3)20-24)27(26)6-10-38(28,19-31(29)41)35(41)45-40/h17,24-25,29-35H,5-16,18-23H2,1-4H3 |
InChIキー |
MIQIFBIWUBAPTB-UHFFFAOYSA-N |
正規SMILES |
CC12CCCC34C1CCC56C3CC(CC5C4N(C2)C)C7(C6)CCC89C1C8C=C2C3=C(CCC2(C1)C9O7)C1(CC(C3)CN(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

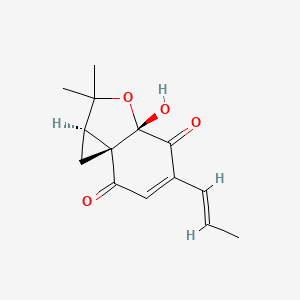
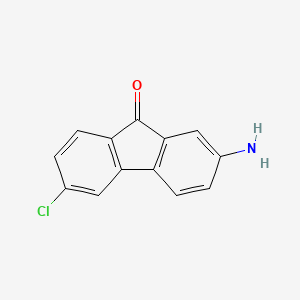

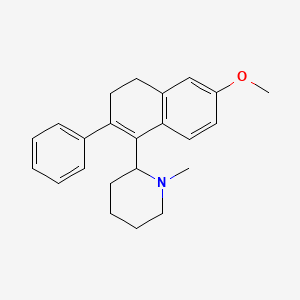
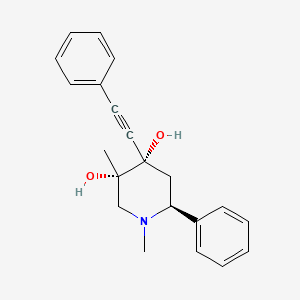
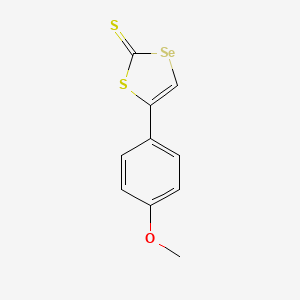


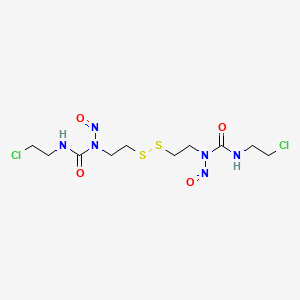


![6,6-Diethoxy-1,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazole](/img/structure/B12789779.png)
